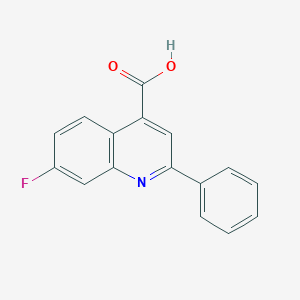

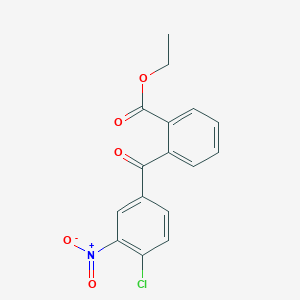

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which can lead to various heterocyclic structures . Another example is the synthesis of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate, which was achieved by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene . These methods suggest that a similar approach could be used for synthesizing Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, potentially starting from 4-chloro-3-nitrobenzoic acid as a building block.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods, which provide detailed geometric parameters such as bond lengths and angles . For instance, the V-shaped molecule of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate has a dihedral angle of 72.90° between the two benzene rings . These studies indicate that the molecular structure of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate could also be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of nitrobenzoates has been studied, showing that the position of the nitro group can significantly influence the rate of reactions such as alkaline hydrolysis . Additionally, the synthesis of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives has been explored, including the carbon-sulfur bond fission reactions . These findings suggest that the nitro group in Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate would also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, and (13)C NMR . The influence of substituents on the rates of hydrolysis and other chemical properties has been discussed, providing a basis for understanding how the chloro and nitro substituents in Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate might affect its properties .

Scientific Research Applications

Influence on Side-chain Reactivity

Research by Iskander, Tewfik, and Wasif (1966) discusses the influence of a nitro-group on the reactivity of ethyl benzoate derivatives, highlighting how substituent positioning and interactions affect hydrolysis rates, with implications for understanding reaction mechanisms in similar compounds (Iskander, Tewfik, & Wasif, 1966).

Photonic Applications

Nair et al. (2022) investigate the nonlinear optical properties of hydrazone derivatives related to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, finding promising applications in photonic devices due to their significant third-order nonlinearity (Nair et al., 2022).

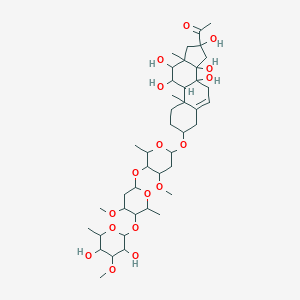

Carbohydrate Synthesis

Koto, Uchida, and Zen (1972) detail the synthesis of isomaltose derivatives using a compound structurally similar to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, showcasing its role in the preparation of complex sugars for research and potential therapeutic applications (Koto, Uchida, & Zen, 1972).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIHLTDQQZLRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352825 |

Source

|

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

CAS RN |

140861-42-3 |

Source

|

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)